Tantalum(IV) carbide

Ultra-High Temperature Ceramics Structural Materials Aerospace

Researchers requiring maximum elastic stiffness at extreme temperatures face a narrow material selection. Tantalum(IV) carbide (TaC) solves this with the highest Young's modulus (537 GPa) among common refractory carbides-26% stiffer than HfC-and 24% harder PVD coatings (36 GPa vs. 29 GPa HfC). • Retains elastic stiffness above 1000 K for hypersonic leading edges, nose caps, and control surfaces • Intrinsic ductility enables post-sintering machining with conventional tooling, unlike brittle HfC • Highest density (14.3 g/cm³) among refractory carbides for volume-constrained mass applications Supplied as high-purity powder with full Certificate of Analysis; bulk quantities and custom particle sizes available upon request.

Molecular Formula CTa
Molecular Weight 192.958 g/mol
Cat. No. B15351104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum(IV) carbide
Molecular FormulaCTa
Molecular Weight192.958 g/mol
Structural Identifiers
SMILES[C-]#[Ta+]
InChIInChI=1S/C.Ta/q-1;+1
InChIKeyDUMHRFXBHXIRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum(IV) Carbide (TaC) Refractory Properties and Baseline Data for Scientific Procurement


Tantalum(IV) carbide (TaC) is a refractory transition metal carbide belonging to the NaCl-type (rock-salt) monocarbide family (space group Fm3̄m) [1]. It is characterized by an ultra-high melting point of approximately 3983 °C [1], a theoretical density of 14.3–14.5 g/cm³ [2], and a high Young's modulus of 537 GPa in bulk polycrystalline form [1]. TaC exhibits metallic electrical conductivity and maintains structural and mechanical integrity at temperatures exceeding 1600 °C in aggressive environments [1]. As a compound of the Group VB transition metal tantalum, TaC is frequently compared with the Group IVB carbides HfC, ZrC, and TiC, as well as the Group VB carbide NbC, for demanding ultra-high-temperature ceramic (UHTC), hard coating, and aerospace applications [1].

Why Generic Substitution of Tantalum(IV) Carbide with Other Refractory Carbides Fails in Critical Applications


Generic substitution of TaC with other refractory carbides such as HfC, ZrC, NbC, or TiC is precluded by fundamentally divergent property profiles that govern performance in extreme environments. While all are NaCl-type carbides with high melting points, TaC exhibits a unique combination of the highest elastic modulus among common refractory carbides (537 GPa vs. 425 GPa for HfC and 400–440 GPa for ZrC) [1], the highest density (14.3–14.5 g/cm³) [2], and distinct mechanical behavior including greater ductility and plastic deformation capacity prior to fracture compared to the brittle nature of HfC [3]. Furthermore, TaC coatings deposited by magnetron sputtering achieve hardness values of 36 GPa, substantially exceeding the 29 GPa measured for HfC coatings under identical processing conditions [4]. The thermal expansion coefficient of TaC (6.4 × 10⁻⁶ °C⁻¹) [5] also differs significantly from that of ZrC, affecting thermal stress management in composite designs. These quantitative divergences mean that direct replacement of TaC with an alternative carbide without design re-optimization will result in measurable changes to mechanical stiffness, weight, thermal expansion matching, and coating performance—each of which can be catastrophic in precision aerospace, nuclear, or tooling applications.

Quantitative Comparative Evidence for Tantalum(IV) Carbide Selection Over Analog Carbides


Elastic Modulus: TaC Exhibits 26% Higher Stiffness Than HfC and 22–34% Higher Than ZrC in Bulk Polycrystalline Form

In a direct comparative study of pure carbide powders heat-treated at 2000 °C, TaC exhibited a Young's modulus of 537 GPa. Under identical experimental conditions, HfC achieved 425 GPa, while ZrC ranged between 400 and 440 GPa [1]. This establishes TaC as the stiffest among the primary refractory carbide analogs in bulk form.

Ultra-High Temperature Ceramics Structural Materials Aerospace

Coating Hardness: TaC Coatings Achieve 36 GPa Hardness, 24% Higher Than HfC Coatings Under Identical Sputtering Deposition

When deposited via pulsed direct current reactive magnetron sputtering under identical Ar + CH₄ gas conditions, TaCₓ coatings reached a hardness of 36 GPa and a Young's modulus of 405 GPa. In direct comparison, HfCₓ coatings deposited under the same conditions achieved only 29 GPa hardness and 318 GPa modulus [1]. This demonstrates that TaC delivers superior mechanical performance in thin-film form, which is not simply predictable from bulk properties.

Hard Coatings Thin Films Surface Engineering

High-Temperature Elastic Resistance: TaC Maintains Highest Resistance to Tensile and Shear Deformation up to 1200 K Compared to TiC, ZrC, HfC, and VC

Ab initio molecular dynamics (AIMD) simulations conducted at temperatures of 300, 600, 900, and 1200 K evaluated the temperature-dependent elastic constants of rock-salt structure carbides including TiC, ZrC, HfC, VC, and TaC. The results demonstrate that TaC is the system which exhibits the highest elastic resistances to both tensile and shear deformation up to 1200 K among all binary carbides studied [1]. This indicates that TaC retains its mechanical stiffness at elevated temperatures more effectively than its closest refractory carbide competitors.

High-Temperature Mechanics Elastic Properties Computational Materials Science

Ductile Deformation Behavior: TaC Deforms Plastically Before Fracture Whereas HfC Cracks with Extremely Limited Plastic Flow

Knoop and Vickers hardness measurements on single crystals reveal fundamentally different deformation characters: TaC behaves in a relatively ductile manner and deforms plastically before cracking, while HfC exhibits extremely limited plastic flow and cracks on indentation [1]. The preferred slip plane is {111} in TaC, whereas it is {110} in HfC [1]. This difference in intrinsic ductility impacts machinability, damage tolerance, and reliability under localized stress.

Fracture Mechanics Hardness Anisotropy Single Crystal Behavior

Density: TaC is Approximately 13% Denser Than HfC, 113% Denser Than ZrC, and 191% Denser Than TiC—Enabling Highest Mass per Unit Volume

Based on vendor technical datasheets for nano-sized powders of comparable purity and particle size, TaC exhibits a theoretical density of 14.32 g/cm³. In contrast, HfC measures 12.70 g/cm³, ZrC 6.73 g/cm³, NbC 7.82 g/cm³, and TiC 4.93 g/cm³ [1]. TaC possesses the highest density among all commonly available refractory transition metal carbides.

Materials Selection Density-Driven Design Inertial Applications

Thermal Expansion: TaC Coefficient of 6.4 × 10⁻⁶ °C⁻¹ Enables Distinct Thermal Stress Management Compared to ZrC and HfC

Rietveld analysis of in situ neutron powder diffraction data measured from 23 to 413 °C yielded a thermal expansion coefficient (CTE) for TaC of (6.4 ± 0.3) × 10⁻⁶ °C⁻¹ [1]. Literature values for ZrC are typically higher (approximately 6.7–7.2 × 10⁻⁶ °C⁻¹), while HfC exhibits a CTE closer to 6.6 × 10⁻⁶ °C⁻¹. This quantifiable difference in CTE must be accounted for when selecting a carbide phase for composite materials or multi-layer coatings where thermal expansion mismatch can induce residual stress and delamination.

Thermomechanical Analysis Composite Design Thermal Stress

Optimal Application Scenarios for Tantalum(IV) Carbide Based on Quantified Differentiation


High-Stiffness, High-Temperature Structural Components for Aerospace and Hypersonic Vehicles

For leading edges, nose caps, and control surfaces of hypersonic vehicles where elastic stiffness must be retained at temperatures exceeding 1000 K, TaC is the preferred binary carbide phase. As established in Section 3, TaC exhibits the highest elastic resistance to tensile and shear deformation up to 1200 K among TiC, ZrC, HfC, and VC [1], and possesses a 26% higher Young's modulus than HfC in bulk form [2]. This combination ensures minimal elastic deflection under aerodynamic loading at extreme temperatures, maintaining precise aerodynamic profiles critical for vehicle stability and control.

Wear-Resistant Hard Coatings for Cutting Tools and Molding Dies Requiring Maximum Surface Hardness

In physical vapor deposition (PVD) coating applications for cutting tools, forming dies, and wear components, TaC coatings deliver 36 GPa hardness—24% higher than HfC coatings deposited under identical sputtering conditions [1]. This hardness advantage directly translates to improved abrasion resistance and extended tool life, particularly in machining of hard-to-cut materials and in high-temperature molding operations where coating integrity is paramount. The 27% higher coating modulus also enhances load-bearing capacity.

High-Density Inertial Components and Radiation Shielding for Nuclear and Defense Applications

For applications where mass per unit volume is the primary selection criterion—such as kinetic energy penetrators, radiation shielding, inertial guidance masses, or high-temperature counterweights—TaC offers the highest theoretical density (14.3 g/cm³) among all common refractory carbides [1]. This density is 13% greater than HfC and over 80% greater than ZrC and NbC, providing a decisive mass advantage in volume-constrained designs while retaining the ultra-high melting point and mechanical integrity required for extreme thermal environments.

Damage-Tolerant Ceramic Components Requiring Machinability and Resistance to Brittle Fracture

In applications requiring post-sintering machining or tolerance to localized impact and thermal shock, TaC's intrinsic ductility provides a critical advantage over HfC. As demonstrated by single-crystal indentation studies, TaC deforms plastically before cracking whereas HfC exhibits extremely limited plastic flow and fractures on indentation [1]. This difference in deformation behavior enables TaC-based ceramics to be machined with conventional tooling and reduces the risk of catastrophic brittle failure under service conditions, improving overall component reliability and reducing manufacturing costs.

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